2-((4-Carboxyphenyl)amino)benzoic acid

Descripción general

Descripción

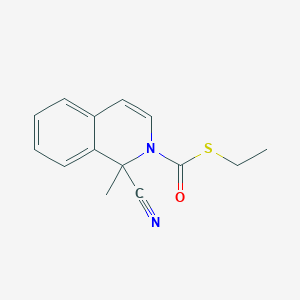

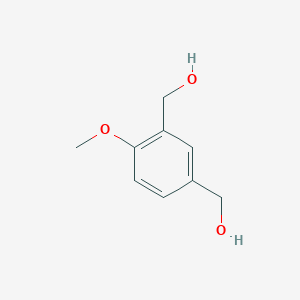

“2-((4-Carboxyphenyl)amino)benzoic acid” is a chemical compound that contains a total of 31 bonds, including 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 1 secondary amine (aromatic), and 2 hydroxyl groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy . The reactions of carboxylic acids are also well-documented, including their conversion into acid chlorides, anhydrides, esters, and amides .

Molecular Structure Analysis

The molecular structure of “2-((4-Carboxyphenyl)amino)benzoic acid” includes 2 carboxylic acid groups (aromatic), 1 secondary amine (aromatic), and 2 hydroxyl groups . It also contains a total of 30 atoms, including 11 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .

Chemical Reactions Analysis

Carboxylic acids, such as “2-((4-Carboxyphenyl)amino)benzoic acid”, can undergo various reactions. For example, they can be converted into acid chlorides, anhydrides, esters, and amides . The reactions of carboxylic acids are usually enhanced in the presence of a strong acid such as HCl or H2SO4 .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Studies

- The compound has been used in the synthesis of a proton transfer derivative through the reaction with 4-aminoantipyrine and 2-mercaptobenzoic acid. This derivative exhibits good thermal stability and is characterized by various spectroscopic techniques, including IR, NMR, and mass spectral data (Fazil, Ravindran, Devi, & Bijili, 2012).

Development of Novel Compounds

- It serves as a precursor in the synthesis of novel compounds, such as the unexpected formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, achieved through a new methodology (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).

Applications in Plant Growth Regulation

- Derivatives of this compound have been explored for their potential use as plant growth regulators, through the synthesis of various benzoic acid derivatives (Harris & Huppatz, 1978).

Exploration in Polymer and Material Science

- It has been utilized in the synthesis of hyperbranched poly(triphenylamine amide)s, demonstrating properties like excellent solubility in organic solvents and potential applications in material science (Wang, Huang, Hsieh, & Huang, 2008).

Development of Fluorescence Probes

- Derivatives of 2-((4-Carboxyphenyl)amino)benzoic acid have been synthesized and used as novel fluorescence probes to detect reactive oxygen species, showcasing their utility in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Thermodynamic and Solvatochromic Studies

- Studies on the thermodynamic behavior and solvatochromism of compounds related to benzoic acid, including the exploration of their stability and dissociation constants in various solvents, contribute to understanding the solute-solvent interactions and the solvatochromic potential of these compounds (Masoud, Khalil, Abou El-Thana Abou El Enein, & Kamel, 2011).

Mecanismo De Acción

While the specific mechanism of action for “2-((4-Carboxyphenyl)amino)benzoic acid” is not available, similar compounds like aminobenzoic acid and benzoic acid have known mechanisms. Aminobenzoic acid is used to reduce the progression of penile deviation in Peyronie’s Disease in adults . Benzoic acid is an antimicrobial food additive and is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Safety and Hazards

Direcciones Futuras

Porphyrin-based Metal-Organic Frameworks (MOFs), which can be constructed using tetrakis (4-carboxyphenyl) porphyrin (H4TCPP), have shown promise in the field of photocatalysis . The future of “2-((4-Carboxyphenyl)amino)benzoic acid” and similar compounds may lie in further exploring their potential applications in this and other fields.

Propiedades

IUPAC Name |

2-(4-carboxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(17)9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHPRNJPEJWLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169592 | |

| Record name | Benzoic acid, 2-((4-carboxyphenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17332-57-9 | |

| Record name | 2-[(4-Carboxyphenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17332-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((4-carboxyphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017332579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-((4-carboxyphenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)